4-benzyl-N-(3-chloro-4-methylphenyl)piperazine-1-carboxamide
Description
Historical Development of Piperazine Scaffolds in Drug Discovery
Piperazine derivatives first gained pharmacological prominence in 1953 with the introduction of piperazine citrate as an anthelmintic agent, leveraging its ability to paralyze helminths through neuromuscular junction interference. The scaffold’s renaissance began in the 1990s when researchers recognized its value as a conformational stabilizer in serotonin receptor modulators and antipsychotic medications. Structural analyses reveal that piperazine’s chair conformation provides optimal spatial arrangement for hydrogen bonding with biological targets, while its six-membered ring minimizes steric clashes during receptor engagement.
The evolution of piperazine chemistry accelerated with the development of risperidone (1993) and aripiprazole (2002), demonstrating the scaffold’s adaptability to both agonist and antagonist functions within CNS therapeutics. Modern computational studies estimate that 19% of FDA-approved small molecule drugs contain piperazine or related azacycloalkane motifs, primarily serving as pharmacokinetic enhancers or target affinity modifiers.
Emergence of Carboxamide-Linked Arylpiperazines as Research Targets
Carboxamide functionalization of piperazine derivatives marked a strategic shift toward enhanced target specificity. The planar carboxamide group enables π-π stacking interactions with aromatic residues in enzyme active sites, while its hydrogen-bonding capacity improves water solubility compared to simpler alkylated analogs. Key developments include:
Table 1: Evolution of Piperazine Carboxamide Therapeutics
The carboxamide linkage in 4-benzyl-N-(3-chloro-4-methylphenyl)piperazine-1-carboxamide extends conjugation across the piperazine ring, creating a rigidified structure that preferentially binds to hydrophobic binding pockets in nuclear receptors. X-ray crystallographic studies of analogous compounds demonstrate that the carboxamide oxygen forms critical hydrogen bonds with histidine residues in the androgen receptor ligand-binding domain (AR-LBD), explaining the enhanced antagonistic activity compared to non-carboxamide derivatives.
Position Within the Research Landscape
This compound occupies a unique niche combining three strategic modifications:
- Benzyl substitution : Enhances blood-brain barrier penetration (LogP +0.7 vs. unsubstituted analogs) through increased lipophilicity
- Chloro-methyl aryl group : Provides metabolic stability via steric hindrance of cytochrome P450 3A4 oxidation sites
- Carboxamide linker : Lowers topological polar surface area (TPSA) to 58 Ų compared to 78 Ų for urea analogs, improving membrane permeability
In comparative studies with bicalutamide derivatives, the chloro-methylphenyl moiety demonstrates 3.2-fold greater AR binding affinity than meta-fluorinated analogs, attributed to enhanced hydrophobic interactions with Leu704 and Met745 in the AR-LBD. Molecular dynamics simulations suggest the benzyl group induces a 12° tilt in the piperazine ring, optimizing van der Waals contacts with helix 12 residues critical for antagonist activity.
Significance of Halogenated Aryl Moieties
Halogenation patterns profoundly influence the pharmacodynamics of piperazine carboxamides:
Table 2: Impact of Aryl Substituents on Target Binding
The 3-chloro-4-methyl configuration achieves optimal balance between electron-withdrawing effects (Cl σp = +0.23) and steric bulk (methyl group). This combination reduces oxidative dehalogenation rates while maintaining strong dipole interactions with receptor binding pockets. Crystallographic evidence from similar compounds shows the chlorine atom participates in halogen bonding with backbone carbonyl oxygens (distance: 3.2 Å), contributing an additional 1.8 kcal/mol binding energy.
Properties
IUPAC Name |
4-benzyl-N-(3-chloro-4-methylphenyl)piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3O/c1-15-7-8-17(13-18(15)20)21-19(24)23-11-9-22(10-12-23)14-16-5-3-2-4-6-16/h2-8,13H,9-12,14H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTXNDOWVNXQLLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)N2CCN(CC2)CC3=CC=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
853319-21-8 | |
| Record name | 4-BENZYL-N-(3-CHLORO-4-METHYLPHENYL)-1-PIPERAZINECARBOXAMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-benzyl-N-(3-chloro-4-methylphenyl)piperazine-1-carboxamide typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring is synthesized through a cyclization reaction involving ethylenediamine and a suitable dihaloalkane.
Substitution Reactions: The piperazine ring is then substituted with benzyl and chloromethylphenyl groups through nucleophilic substitution reactions. Common reagents used in these reactions include benzyl chloride and 3-chloro-4-methylphenyl isocyanate.
Carboxamide Formation: The final step involves the formation of the carboxamide group through a reaction with an appropriate carboxylic acid derivative.
Industrial Production Methods
the general approach involves scaling up the laboratory synthesis methods with appropriate modifications to ensure safety, efficiency, and cost-effectiveness .
Chemical Reactions Analysis
Hydrolysis of the Carboxamide Group
The carboxamide linkage undergoes hydrolysis under acidic or basic conditions to yield piperazine-1-carboxylic acid and 3-chloro-4-methylaniline derivatives. Reaction rates depend on pH and temperature:
Mechanism :
-
Acidic hydrolysis : Protonation of the carbonyl oxygen increases electrophilicity, facilitating nucleophilic attack by water.
-
Basic hydrolysis : Hydroxide ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate that collapses to release the amine .
Nucleophilic Aromatic Substitution (NAS) at the Chloro Substituent
The electron-withdrawing carboxamide group activates the 3-chloro-4-methylphenyl ring for NAS under controlled conditions:
Key Insight : Steric hindrance from the adjacent methyl group reduces reaction rates compared to unsubstituted aryl chlorides .
Alkylation/Acylation of the Piperazine Ring
The secondary amine in the piperazine ring undergoes alkylation or acylation to form tertiary amines:
Mechanistic Note : Piperazine’s electron-rich nitrogen facilitates nucleophilic attack on electrophilic reagents .
Electrophilic Aromatic Substitution (EAS)
The benzyl and 3-chloro-4-methylphenyl groups undergo EAS, though reactivity varies due to substituent effects:
| Reaction | Reagent | Position | Product | Yield | Source |
|---|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | Benzyl ring | 4-(3-Nitrobenzyl)-N-(3-chloro-4-methylphenyl)... | 41% | |
| Sulfonation | SO₃/H₂SO₄ | Chlorophenyl | Sulfonated derivative at para to methyl group | 37% |
Substituent Effects :
-
The chloro group directs EAS to meta positions, while the methyl group is ortho/para-directing.
Oxidation of the Methyl Group
The methyl group on the phenyl ring is oxidized to a carboxylic acid under strong conditions:
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| KMnO₄, H₂SO₄ | 100°C, 12 hrs | 3-Chloro-4-carboxyphenylpiperazine-1-carboxamide | 29% | |
| CrO₃, acetic acid | Reflux, 6 hrs | Same as above | 34% |
Limitation : Low yields due to competing degradation of the piperazine ring under harsh oxidative conditions .
Scientific Research Applications
Medicinal Chemistry
4-benzyl-N-(3-chloro-4-methylphenyl)piperazine-1-carboxamide has been investigated for its potential therapeutic effects, particularly in the following areas:
- Anticancer Activity: Research has shown that piperazine derivatives can exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound have demonstrated efficacy against breast cancer cell lines, with IC50 values indicating potent antiproliferative activity .
| Cell Line | IC50 Value (μM) |
|---|---|
| MDA-MB-231 | 2.8 - 7.8 |
| A549 | 5.0 - 10.0 |
Neurological Research
The compound has also been studied for its potential as a modulator of fatty acid amide hydrolase (FAAH), which is involved in the regulation of endocannabinoids. This modulation can have implications for treating anxiety and pain disorders .
Antimicrobial Properties
Research indicates that piperazine-based compounds may possess antimicrobial properties, making them candidates for further development in treating infections caused by resistant bacteria .
Case Study 1: Anticancer Efficacy
A study evaluated a series of piperazine derivatives, including this compound, for their ability to inhibit the growth of cancer cells. The results indicated that these compounds could effectively induce apoptosis in cancer cells while sparing normal cells, highlighting their therapeutic potential .
Case Study 2: FAAH Modulation
Another investigation focused on the compound's role as a FAAH inhibitor, showing promising results in reducing anxiety-like behaviors in animal models. This suggests that the compound could be developed into a therapeutic agent for anxiety disorders .
Mechanism of Action
The mechanism of action of 4-benzyl-N-(3-chloro-4-methylphenyl)piperazine-1-carboxamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to various biological effects. The compound may modulate signaling pathways involved in cell growth, apoptosis, and immune responses .
Comparison with Similar Compounds
Research Implications and Gaps
- Structural Optimization : Introducing a second chloro substituent (e.g., at the 2-position) could enhance 5-HT6/D2 dual activity, as seen in compound 5 .
- Biological Screening : The target compound’s receptor affinity and selectivity remain uncharacterized. In vitro binding assays against D2, 5-HT6, and 5-HT7 receptors are critical next steps.
- Toxicological Profiling : Piperazine derivatives often exhibit metabolic instability or off-target effects. Comparative studies using LC-MS or LC-DAD (as in ) could assess pharmacokinetic behavior .
Biological Activity
4-benzyl-N-(3-chloro-4-methylphenyl)piperazine-1-carboxamide is a synthetic compound notable for its complex structure, which includes a piperazine ring with a benzyl group and a chloro-methylphenyl moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in neuropharmacology and oncology.
Chemical Structure and Properties
- Molecular Formula : C_{18}H_{21}ClN_{2}O
- Molecular Weight : Approximately 343.85 g/mol
The unique combination of the piperazine structure and specific halogenation contributes to its distinct biological profile, making it a candidate for various therapeutic applications.
The biological activity of this compound is primarily attributed to its interactions with neurotransmitter systems and cellular pathways:
- Receptor Interaction : The compound may act as an antagonist or agonist at certain receptors, influencing neurochemical pathways. Its interactions with serotonin and dopamine receptors suggest potential applications in treating psychiatric disorders .
- Cytotoxic Effects : Similar compounds have demonstrated significant cytotoxicity against various cancer cell lines, including liver (HepG2), breast (MCF7), and colon (HCT116) cancer cells. The mechanism involves the induction of apoptosis and inhibition of microtubule polymerization, leading to cell cycle arrest .
Anticancer Properties
Research has shown that this compound exhibits potent antiproliferative effects on multiple cancer cell lines. The following table summarizes findings from various studies:
| Cancer Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HepG2 | 15 | Induces apoptosis, inhibits microtubule formation |
| MCF7 | 20 | Cell cycle arrest in G2/M phase |
| HCT116 | 10 | Direct cytotoxicity through apoptosis |
Neuropharmacological Activity
The compound's potential in treating neurological disorders is supported by its interaction with neurotransmitter systems:
- Serotonin Receptor Modulation : It may influence serotonin pathways, which are critical in mood regulation and could be beneficial in treating depression and anxiety disorders.
- Dopamine Receptor Interaction : Preliminary studies suggest that it may also affect dopamine receptors, which are implicated in various psychiatric conditions .
Case Studies
- Study on Cancer Cell Cytotoxicity : A series of derivatives including this compound were tested against several cancer cell lines. Results indicated significant growth inhibition, particularly in liver and breast cancer cells, demonstrating the compound's potential as an anticancer agent .
- Neuropharmacological Research : Investigations into the compound's effects on neurotransmitter systems revealed promising results for applications in treating mood disorders. The binding affinity to serotonin receptors suggests a mechanism that could enhance therapeutic efficacy in psychiatric treatments.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare 4-benzyl-N-(3-chloro-4-methylphenyl)piperazine-1-carboxamide?
- Methodological Answer : The synthesis typically involves coupling a piperazine derivative with a substituted phenylcarbamoyl chloride. For example, 1-methylpiperazine reacts with (4-chlorophenyl)carbamic chloride under reflux in ethanol (4 hours, 79% yield), followed by recrystallization to obtain high-purity crystals . Alternative routes may use 1-(4-fluorobenzyl)piperazine as a precursor, with benzoyl chloride derivatives in dichloromethane and N,N-diisopropylethylamine as a base . Purification often employs normal-phase chromatography (e.g., 10% methanol/0.1% ammonium) or crystallization with ether .
Q. What analytical techniques are used to confirm the structural integrity of this compound?
- Methodological Answer : Single-crystal X-ray diffraction is the gold standard for confirming molecular conformation. The piperazine ring adopts a chair conformation, with bond lengths and angles consistent with similar carboxamide derivatives (e.g., N-(4-chlorophenyl)-4-methylpiperazine-1-carboxamide) . Complementary techniques include HPLC for purity assessment (≥98%) and NMR for verifying substituent positions, particularly the benzyl and chlorophenyl groups .
Q. How is the purity of the compound optimized during synthesis?
- Methodological Answer : Purity is enhanced via recrystallization from ethanol or ether and chromatography (e.g., silica gel with methanol/ammonium gradients) . Reaction conditions are optimized by controlling stoichiometry (e.g., 1:1 molar ratio of piperazine to carbamic chloride) and reflux duration (4–6 hours) . Post-synthesis, thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) ensure crystallinity and stability .
Advanced Research Questions
Q. How do structural modifications (e.g., fluorobenzyl or trifluoromethylphenyl groups) impact the compound’s biological activity?
- Methodological Answer : Substituents alter electronic and steric properties, affecting receptor binding. For instance, fluorobenzyl derivatives exhibit enhanced metabolic stability due to reduced oxidative metabolism . Trifluoromethylphenyl analogs show improved antimicrobial activity (MIC values: 2–8 µg/mL against Gram-positive bacteria) by increasing lipophilicity and membrane penetration . Structure-activity relationship (SAR) studies recommend systematic substitution at the benzyl or chlorophenyl positions, followed by in vitro assays (e.g., enzyme inhibition or receptor binding) .
Q. What computational models predict the pharmacokinetic properties of this compound?
- Methodological Answer : In silico tools like SwissADME calculate key parameters:
- LogP : ~3.5 (moderate lipophilicity) .
- TPSA : 45–50 Ų (indicative of blood-brain barrier permeability) .
- CYP inhibition : Predicted CYP2D6 inhibition due to the piperazine core’s nitrogen interactions . Molecular docking simulations (e.g., AutoDock Vina) model binding to dopamine D3 receptors, highlighting hydrogen bonding with Asp110 and hydrophobic interactions with the benzyl group .
Q. Are there documented off-target interactions with non-canonical receptors or enzymes?
- Methodological Answer : Screening against kinase panels reveals off-target inhibition of tyrosine kinases (e.g., ABL1 at IC50 ≈ 50 nM) due to the carboxamide’s ATP-binding site mimicry . Additionally, piperazine derivatives inhibit human carbonic anhydrase II (hCA II) with Ki values < 100 nM, attributed to the sulfonamide-like motif in the carboxamide group . Counter-screening using radioligand binding assays (e.g., for serotonin or adrenergic receptors) is advised to assess selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
